16-phenyl tetranor Prostaglandin E1 is a synthetic derivative of prostaglandin E1, a bioactive lipid mediator involved in various physiological processes, including inflammation and immune response. This compound is particularly notable for its structural modifications, which enhance its biological activity and receptor selectivity. Prostaglandins are derived from arachidonic acid and play critical roles in mediating inflammatory responses, regulating vascular tone, and influencing reproductive functions.
The synthesis of 16-phenyl tetranor Prostaglandin E1 is primarily studied in the context of developing selective agonists for prostaglandin receptors. Research has demonstrated that modifications to the prostaglandin structure can lead to compounds with enhanced receptor selectivity and therapeutic potential. The compound is often synthesized for research purposes, particularly in studies focusing on inflammation and immune regulation .
16-phenyl tetranor Prostaglandin E1 belongs to the class of prostaglandins, specifically categorized as a prostanoid. It is classified as a lipid mediator due to its derivation from fatty acids and its role in signaling pathways related to inflammation and cellular responses.
The synthesis of 16-phenyl tetranor Prostaglandin E1 involves several key steps that utilize various organic chemistry techniques.
The synthesis has been optimized for reproducibility, although yields can vary depending on reaction conditions. The incorporation of isotopically labeled side chains has also been explored to facilitate quantitative analysis in biological samples .
The molecular formula of 16-phenyl tetranor Prostaglandin E1 is , with a molecular weight of approximately 374.5 g/mol. The structure features a phenyl group at the 16-position and several hydroxyl groups that contribute to its biological activity.
16-phenyl tetranor Prostaglandin E1 can undergo various chemical reactions typical of prostaglandins:
The chemical stability of 16-phenyl tetranor Prostaglandin E1 must be maintained during synthesis and storage, as it can decompose if not handled properly .
The mechanism of action for 16-phenyl tetranor Prostaglandin E1 involves its interaction with specific prostaglandin receptors, particularly the EP family of receptors.
Research indicates that modifications like those seen in 16-phenyl tetranor Prostaglandin E1 enhance selectivity for certain receptor subtypes, which may lead to improved therapeutic profiles compared to unmodified prostaglandins .
Studies have focused on quantifying the stability and reactivity of this compound under physiological conditions to better understand its behavior in biological systems .
16-phenyl tetranor Prostaglandin E1 has several scientific applications:
The development of 16-phenyl tetranor Prostaglandin E1 emerged from extensive research efforts in the late 20th century to optimize natural prostaglandins for therapeutic applications. Early prostaglandin analogs faced significant limitations due to rapid metabolic inactivation by enzymes such as 15-hydroxyprostaglandin dehydrogenase, which shortened their duration of action [3]. Researchers systematically explored structural modifications to overcome these limitations, focusing on the ω-chain (the alkyl extension from the cyclopentane ring) due to its role in metabolic susceptibility.
The 1990s marked a pivotal period with the filing of key patents (e.g., US5296504A) covering prostaglandin derivatives featuring ω-chain aromatic substitutions for ophthalmic applications, particularly glaucoma treatment [3]. These patents disclosed that phenyl or other ring structures incorporated into the ω-chain could yield analogs with enhanced intraocular pressure (IOP)-reducing efficacy. While 16-phenyl tetranor PGE1 itself was not the primary focus of early commercial ophthalmic products (like latanoprost), its design principles were firmly rooted in this era of innovation. The compound was specifically engineered as a "metabolically stable synthetic PGE1 analog" [2], reflecting the overarching goal of prolonging biological activity through targeted resistance to β-oxidation and other degradation pathways prevalent in natural prostaglandins. This historical trajectory underscores its role as a deliberate product of rational drug design rather than a naturally occurring molecule.
16-phenyl tetranor Prostaglandin E1 belongs to a specific subclass of prostaglandins defined by chain shortening and synthetic modifications. Its structural identity can be dissected through systematic comparison with natural prostaglandins and related analogs:
Table 1: Structural Classification of 16-phenyl tetranor PGE1 within Prostaglandin Derivatives
Structural Feature | Natural PGE1 (Reference) | 16-phenyl tetranor PGE1 | Biological Significance |
---|---|---|---|
Total Carbon Atoms | 20 (C₂₀H₃₆O₅) | 22 (C₂₂H₃₀O₅) | Tetranor removal + phenyl addition alters lipophilicity |
ω-Chain Modification | -CH₂-CH₂-CH₂-CH₃ (C17-C20) | -CH=CH-C₆H₅ (C16-phenyl) | Phenyl group enhances receptor binding specificity |
α-Chain Structure | -COOH + 7 carbons | -COOH + 7 carbons | Conserved carboxylic acid critical for biological activity |
Ring Functional Groups | 9-keto, 11α-OH, 15S-OH | 9-keto, 11α-OH, 15S-OH | Defines E-type prostaglandin activity profile |
C13-C14 Bond Configuration | 13trans (E) | 13trans (E) | Conserved stereochemistry influencing conformation |
This structure places 16-phenyl tetranor PGE1 within the broader category of "phenyl-substituted tetranor prostaglandin E type analogs" [4] [5]. Its systematic name, 9-oxo-11α,15S-dihydroxy-16-phenyl-17,18,19,20-tetranor-prost-13E-en-1-oic acid, precisely encodes these features [4] [6].
The strategic introduction of a phenyl group at the C-16 position of the ω-chain in tetranor PGE1 derivatives was driven by compelling biochemical and pharmacological rationales aimed at optimizing drug-like properties:
Table 2: Rationale and Pharmacological Consequences of ω-Chain Phenyl Substitution in 16-phenyl tetranor PGE1
Rationale | Structural Basis | Resulting Pharmacological Effect | Potential Therapeutic Application |
---|---|---|---|
Metabolic Stability | Bulky phenyl hinders β-oxidation enzymes; removal of C17-C20 eliminates β-oxidation site | Prolonged half-life; sustained biological activity | Chronic conditions (e.g., vascular insufficiency) |
Receptor Affinity/Selectivity | Phenyl group engages hydrophobic receptor pockets; conformational constraint | Enhanced potency at specific prostanoid receptors (e.g., EP2, EP4, FP) | Glaucoma (IOP reduction), Vasodilation |
Increased Lipophilicity | Hydrophobic aromatic ring vs. aliphatic chain | Improved membrane penetration; potential for better topical absorption | Dermatological applications, Ocular penetration |
Vasodilatory Effects | EP2/EP4 receptor activation by modified ligand | Relaxation of vascular smooth muscle; improved blood flow | Peripheral vascular disease, Erectile dysfunction |
Anti-inflammatory Effects | Modulation of EP4 receptor signaling | Suppression of pro-inflammatory cytokine production | Inflammatory disorders |
Tissue Repair Promotion | Enhanced perfusion + direct cytoprotective actions | Acceleration of ulcer healing and tissue regeneration | Chronic wounds, Dermatological ulcers |
This targeted modification exemplifies rational medicinal chemistry, where a single structural change (phenyl at C-16) addresses multiple limitations of the parent compound (PGE1), resulting in a derivative with a distinct and potentially therapeutically advantageous profile. While its full biological characterization is noted as lacking in some sources ("There are no reports on the biological activity of this compound" [2]), the pharmacological effects predicted by its structure and class (vasodilation, anti-inflammation, wound healing) align with established roles of prostaglandins and are supported by supplier descriptions of its applications [4] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7